2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid
Description
Properties
CAS No. |
213390-61-5 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-(methylcarbamoylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-8-7(12)9-5-4(6(10)11)2-3-13-5/h2-3H,1H3,(H,10,11)(H2,8,9,12) |
InChI Key |
KABQKIVGNNUOLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(methylcarbamoyl)amino]thiophene-3-carboxylic acid typically involves:
- Construction of the thiophene ring with substitution at the 2- and 3-positions.
- Introduction of the amino group at position 2, which is subsequently derivatized to the methylcarbamoyl amino functionality.
- Installation or preservation of the carboxylic acid group at position 3.
Common approaches start from ethyl 2-aminothiophene-3-carboxylate derivatives, which are then modified to introduce the methylcarbamoyl group and hydrolyzed to the free acid.
Synthesis of 2-Aminothiophene-3-carboxylate Precursors
A key intermediate in the synthesis is ethyl 2-aminothiophene-3-carboxylate, which can be prepared by the Gewald reaction or related multicomponent reactions involving:
- Ethyl cyanoacetate
- Ketones or aldehydes
- Elemental sulfur
- Base catalysts such as potassium carbonate or potassium hydroxide
- Mix ethyl cyanoacetate (0.1 mol) and a ketone (0.1 mol) in absolute ethanol.
- Add elemental sulfur powder (0.1 mol) and a base (e.g., 20 mL of potassium carbonate solution).
- Heat the mixture at 55 to 65 °C for 2 hours.
- Cool the reaction mixture overnight to precipitate the product.
- Collect and recrystallize the precipitate to obtain ethyl 2-aminothiophene-3-carboxylate with good purity.
This method yields the 2-aminothiophene core with an ester at position 3, which is a suitable handle for further functionalization.
Introduction of the Methylcarbamoyl Group
The amino group at position 2 can be derivatized to the methylcarbamoyl amino group by reaction with methyl isocyanate or methyl carbamoyl chloride under controlled conditions.
- The amino group acts as a nucleophile attacking the electrophilic carbon of methyl isocyanate.
- This reaction typically proceeds under mild conditions in an inert solvent such as dichloromethane or tetrahydrofuran.
- The product is the methylcarbamoyl-substituted thiophene ester.
Hydrolysis to Carboxylic Acid
The ester group at position 3 is hydrolyzed to the free carboxylic acid by:
- Treatment with aqueous base (e.g., NaOH or KOH) under reflux.
- Acidification of the reaction mixture to precipitate the free acid.
- Isolation by filtration or extraction.
This step yields the target compound 2-[(methylcarbamoyl)amino]thiophene-3-carboxylic acid.
Detailed Reaction Conditions and Yields
Catalysts and Bases
The choice of base significantly influences the yield and reaction time in the synthesis of aminothiophene derivatives:
| Catalyst/Base | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| 10% aqueous KOH | Room temperature | Overnight | ~37 | Moderate yield, longer time |
| 10% aqueous K2CO3 | 40–50 °C | 1–2 hours | 60–70 | Higher yield, shorter time |
| 10% aqueous Na2CO3 | 40–50 °C | 1–2 hours | ~68 | Comparable to K2CO3 |
These data indicate potassium carbonate as the preferred base for efficient synthesis of 2-aminothiophene derivatives, which are precursors to the target compound.
Representative Yields for Key Steps
Mechanistic Insights and Quantum Chemical Studies
Recent studies employing density functional theory (DFT) and quantum chemical calculations have elucidated the mechanisms of aminothiophene formation and subsequent functionalization:
- The Gewald reaction proceeds via base-catalyzed condensation of cyanoacetate with ketones and sulfur insertion.
- Amino group derivatization to methylcarbamoyl is a nucleophilic addition-elimination process.
- Hydrolysis of ester to acid follows classical saponification pathways.
These mechanistic insights help optimize reaction conditions and minimize by-products.
Summary Table of Preparation Methods
| Synthetic Step | Method/Conditions | Key Reagents | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1. Formation of 2-aminothiophene-3-carboxylate ester | Gewald reaction: ethyl cyanoacetate + ketone + S + K2CO3 in EtOH | Ethyl cyanoacetate, ketone, sulfur, base | 60–70 | Base choice critical for yield |
| 2. Methylcarbamoylation of amino group | Reaction with methyl isocyanate or methyl carbamoyl chloride | 2-aminothiophene ester, methyl isocyanate | 75–85 | Mild conditions, inert solvent preferred |
| 3. Hydrolysis of ester to acid | Aqueous base reflux followed by acidification | Methylcarbamoyl-substituted ester | 80–90 | Standard saponification |
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid and related compounds:
Key Observations :
- Core Modifications : The tetrahydrobenzo[b]thiophene scaffold in compounds from and enhances rigidity and may improve binding to biological targets compared to simple thiophenes .
- Functional Groups : Urea (target compound) and thiourea () derivatives exhibit distinct electronic profiles, influencing hydrogen bonding and enzyme inhibition .
Key Observations :
- Activity Trends : The tetrahydrobenzo[b]thiophene core is associated with higher analgesic potency, while simple thiophenes with pyrimidine or cinnamoyl groups excel in anticancer and antioxidant roles .
- Scaffold Impact : Replacing the tetrahydrobenzo[b]thiophene with a thiadiazole ring () significantly enhances tyrosinase inhibition, emphasizing the role of heterocyclic core flexibility .
Key Observations :
- Synthetic Complexity : Analogs with tetrahydrobenzo[b]thiophene cores require multi-step synthesis (e.g., cyclization and decyclization), whereas simpler thiophenes are more straightforward .
- Purification : Reverse-phase HPLC is critical for isolating high-purity tetrahydrobenzo[b]thiophene derivatives .
Biological Activity
2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methylcarbamoyl group and a carboxylic acid moiety. Its structure can be represented as follows:
Research indicates that 2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit the activity of various kinases, including c-Kit, which is implicated in several malignancies. This inhibition can lead to reduced cell proliferation in cancer cells .
- Anti-inflammatory Properties : The compound may modulate pathways associated with inflammation, potentially affecting the NF-κB signaling pathway, which is known to regulate the expression of pro-inflammatory cytokines .
- Analgesic Effects : Preliminary studies suggest that derivatives of this compound exhibit significant analgesic activity, surpassing standard analgesics like metamizole in efficacy .
Anticancer Activity
The compound's ability to inhibit c-Kit kinase activity suggests its potential use in treating cancers associated with this pathway, such as gastrointestinal stromal tumors (GIST) and certain leukemias. In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cell lines .
Anti-inflammatory Activity
The modulation of inflammatory pathways presents opportunities for developing treatments for autoimmune diseases and chronic inflammatory conditions. Inhibition of NF-κB has been linked to decreased expression of inflammatory cytokines, making this compound a candidate for further exploration in inflammatory disease models .
Analgesic Activity
Recent studies have highlighted the analgesic properties of related thiophene compounds. For instance, derivatives have been tested using the "hot plate" method on animal models, showing significant pain relief compared to control substances .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
